CRBN modulator-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

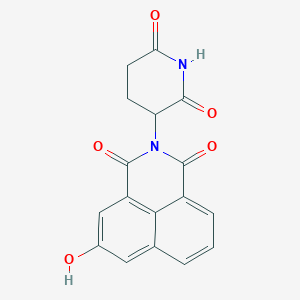

2-(2,6-dioxopiperidin-3-yl)-5-hydroxybenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c20-9-6-8-2-1-3-10-14(8)11(7-9)17(24)19(16(10)23)12-4-5-13(21)18-15(12)22/h1-3,6-7,12,20H,4-5H2,(H,18,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTKYDFLBDSIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of CRBN Modulator-1 (CC-90009): A Technical Guide to GSPT1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRBN modulator-1, also known as CC-90009, is a novel, first-in-class small molecule that exemplifies the therapeutic potential of targeted protein degradation. By acting as a "molecular glue," CC-90009 redirects the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of its neo-substrate, the translation termination factor G1 to S phase transition 1 (GSPT1). This targeted degradation of GSPT1 has shown potent anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML), by triggering the integrated stress response pathway, leading to apoptosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Dawn of Molecular Glues

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Unlike traditional inhibitors that block a protein's function, degraders eliminate the target protein entirely. Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a neo-substrate, leading to the latter's degradation.[1] this compound (CC-90009) is a prime example of a CRBN E3 ligase modulator (CELMoD) that has entered clinical development, showcasing a selective and potent mechanism for degrading GSPT1.[2][3]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of this compound is a multi-step process that ultimately leads to the selective destruction of GSPT1.

-

Ternary Complex Formation: CC-90009 first binds to CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the surface of CRBN, creating a new interface that is recognized by GSPT1.[3] The subsequent binding of GSPT1 to the CC-90009/CRBN complex forms a stable ternary structure.

-

Ubiquitination of GSPT1: The formation of this ternary complex brings GSPT1 into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4CRBN complex. This proximity facilitates the transfer of ubiquitin molecules to lysine residues on the surface of GSPT1, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome recognizes and degrades the ubiquitinated GSPT1 into small peptides, effectively eliminating the protein from the cell.

References

- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CRBN Modulator-1 (CC-90009) and its Role in E3 Ubiquitin Ligase Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN) modulators represent a novel class of therapeutic agents that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins. This technical guide focuses on CRBN modulator-1, also known as CC-90009, a first-in-class G1 to S phase transition 1 (GSPT1) degrader. By binding to the CRBN E3 ubiquitin ligase complex, CC-90009 redirects its activity towards GSPT1, leading to its ubiquitination and subsequent proteasomal degradation. This targeted protein degradation has shown potent anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Introduction to Cereblon and E3 Ubiquitin Ligase Modulation

The ubiquitin-proteasome system is a critical cellular pathway for protein degradation, playing a vital role in maintaining protein homeostasis. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. This ubiquitination marks the protein for degradation by the proteasome.

Cereblon (CRBN) is the substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1] Small molecules known as Cereblon E3 ligase modulators (CELMoDs) can bind to CRBN and alter its substrate specificity.[2] These modulators act as "molecular glues," inducing a conformational change in CRBN that promotes the recruitment of proteins not normally targeted by the CRL4^CRBN^ complex, referred to as "neosubstrates."[3] This induced proximity leads to the ubiquitination and degradation of the neosubstrate, offering a powerful therapeutic strategy to target proteins that are otherwise difficult to inhibit with traditional small molecules.

This compound (CC-90009): A Selective GSPT1 Degrader

This compound (CC-90009) is a potent and selective CELMoD that has been developed to specifically target the translation termination factor GSPT1 for degradation.[3][4] Unlike earlier generation CRBN modulators such as CC-885, which also target other proteins, CC-90009 exhibits a more focused activity profile. The degradation of GSPT1 by CC-90009 has been shown to induce apoptosis and inhibit proliferation in AML cell lines and patient-derived blasts.

Mechanism of Action

The primary mechanism of action of this compound involves its binding to the CRBN protein within the CRL4^CRBN^ E3 ligase complex. This binding event creates a novel protein-protein interaction surface on CRBN, enabling the recruitment of GSPT1. Once brought into proximity, GSPT1 is polyubiquitinated by the E3 ligase complex and subsequently degraded by the 26S proteasome. The loss of GSPT1 triggers a cellular stress response, leading to apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (CC-90009) from in vitro and clinical studies.

| Parameter | Cell Line/Context | Value | Reference |

| IC50 | Panel of 10 human AML cell lines | 3 - 75 nM | |

| EC50 | 26 of 30 primary AML patient samples | 21 nM (average) | |

| GSPT1 Degradation | T-cells and blast cells from AML patients (≥2.4 mg dose) | >90% | |

| Leukemic Cell Elimination | Primary AML patient samples (in vitro, 24 hours) | >82% | |

| Leukemic Cell Elimination | Primary AML patient samples (in vitro, 96 hours) | Nearly all | |

| Apoptosis Induction | 5 AML cell lines | 16 - 48 hours (maximal) |

Table 1: In Vitro and Clinical Efficacy of this compound (CC-90009)

| Parameter | Method | Value | Reference |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) - for Lenalidomide | 2.9 µM |

Table 2: Biophysical Properties of a Representative CRBN Modulator. Note: Specific Kd for CC-90009 was not found in the provided search results, so data for a related, well-characterized modulator is presented as a reference.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GSPT1 Degradation

Caption: Mechanism of this compound induced GSPT1 degradation.

Experimental Workflow for CRBN Modulator Discovery

Caption: A typical workflow for the discovery and validation of novel CRBN modulators.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to characterize this compound and its effects.

Western Blot for GSPT1 Degradation

Objective: To qualitatively and quantitatively assess the degradation of GSPT1 in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Plate AML cell lines (e.g., NB4, KG-1) at an appropriate density. Treat cells with a dose-response range of this compound (e.g., 0-1000 nM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Quantification: Densitometry analysis of the protein bands can be performed to quantify the extent of GSPT1 degradation relative to the loading control.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for CRBN Binding

Objective: To determine the binding affinity (Kd) of this compound to the CRBN protein.

Methodology:

-

Reagents:

-

Recombinant CRBN protein (often as a complex with DDB1).

-

A fluorescently labeled tracer that binds to CRBN.

-

A terbium-conjugated anti-tag antibody (e.g., anti-His) that binds to the tagged CRBN protein.

-

This compound at various concentrations.

-

-

Assay Procedure:

-

In a microplate, incubate the tagged CRBN protein with the terbium-conjugated antibody.

-

Add serial dilutions of this compound or a vehicle control.

-

Add the fluorescently labeled tracer.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the terbium donor and the fluorescent acceptor.

-

-

Data Analysis:

-

The competition between this compound and the fluorescent tracer for binding to CRBN will result in a decrease in the TR-FRET signal with increasing concentrations of the modulator.

-

Plot the TR-FRET signal against the logarithm of the modulator concentration and fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Ubiquitination Assay

Objective: To demonstrate that this compound induces the ubiquitination of GSPT1 in a CRBN-dependent manner.

Methodology:

-

Reaction Components:

-

Recombinant E1 activating enzyme (e.g., UBE1).

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2).

-

Recombinant CRL4^CRBN^ E3 ligase complex.

-

Recombinant GSPT1 protein.

-

Ubiquitin.

-

ATP.

-

This compound or vehicle control.

-

-

Reaction Setup:

-

Combine the E1, E2, CRL4^CRBN^, GSPT1, and ubiquitin in a reaction buffer.

-

Add this compound or DMSO.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analyze the reaction products by Western blotting using an anti-GSPT1 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated GSPT1 indicates a positive result.

-

Conclusion

This compound (CC-90009) is a promising therapeutic agent that exemplifies the potential of targeted protein degradation. Its selective induction of GSPT1 degradation through the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex has demonstrated significant anti-leukemic activity. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation into this and other novel CRBN modulators. The continued exploration of this class of compounds holds great promise for the development of new treatments for cancer and other diseases.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]

An In-Depth Technical Guide to the Discovery and Development of CRBN Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN) modulators have emerged as a promising class of therapeutics, primarily in oncology, by hijacking the ubiquitin-proteasome system to induce the degradation of disease-causing proteins. This technical guide provides a comprehensive overview of the discovery and development of a specific thalidomide analog, "CRBN modulator-1" (also known as WUN29654). While detailed proprietary information from its originating patent remains confidential, this document synthesizes available data from public sources and scientific literature on structurally similar compounds to elucidate its mechanism of action, potential therapeutic applications, and the experimental methodologies crucial for its characterization. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the field of targeted protein degradation and the advancement of novel CRBN modulators.

Introduction to Cereblon (CRBN) Modulation

Cereblon (CRBN) is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. The CRL4-CRBN complex plays a pivotal role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. A groundbreaking discovery in pharmacology revealed that small molecules, termed CRBN modulators, can bind to CRBN and alter its substrate specificity. This "molecular glue" mechanism induces the degradation of proteins, known as neosubstrates, that are not the natural targets of the CRL4-CRBN complex.

The most well-known CRBN modulators are the immunomodulatory drugs (IMiDs®), including thalidomide, lenalidomide, and pomalidomide. These drugs are clinically approved for the treatment of multiple myeloma and other hematological malignancies, primarily through the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). More recently, a new generation of CRBN E3 ligase modulators (CELMoDs) has been developed with enhanced potency and differentiated neosubstrate profiles.

Discovery and Physicochemical Properties of this compound

This compound, also identified as WUN29654, is a thalidomide analog that was first disclosed in the patent WO2020006262A1.[1][2][3][4] While the full patent details are not publicly accessible, information from chemical vendors provides key insights into its identity and basic properties.

Table 1: Physicochemical and Binding Properties of this compound

| Property | Value | Source |

| Chemical Name | WUN29654 | [1] |

| Molecular Formula | Not Publicly Available | - |

| Molecular Weight | Not Publicly Available | - |

| IC50 (CRBN Binding) | 3.5 µM | |

| Ki (CRBN Binding) | 0.98 µM | |

| Solubility | 10 mg/mL in DMSO | |

| Purity | ≥99.36% by HPLC | |

| Storage Stability | -20°C for 12 months | |

| Plasma Protein Binding | 89-92% (predicted) |

Mechanism of Action and Signaling Pathway

Based on its structural similarity to other CRBN modulators, particularly CC-885, this compound is presumed to function by binding to CRBN and inducing the degradation of specific neosubstrates. The primary neosubstrate implicated for this class of modulators is Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.

The proposed signaling pathway is as follows:

-

Binding to CRBN: this compound binds to the thalidomide-binding pocket of the CRBN protein within the CRL4-CRBN E3 ubiquitin ligase complex.

-

Neosubstrate Recruitment: This binding event creates a novel interface on the surface of CRBN, which facilitates the recruitment of the neosubstrate, PLK1.

-

Ubiquitination: The CRL4-CRBN complex then polyubiquitinates PLK1.

-

Proteasomal Degradation: The polyubiquitinated PLK1 is recognized and degraded by the 26S proteasome.

-

Downstream Effects: The degradation of PLK1 leads to cell cycle arrest and apoptosis in cancer cells.

Potential Therapeutic Applications

The induction of PLK1 degradation by this compound suggests significant therapeutic potential, particularly in oncology.

-

Overcoming Drug Resistance: PLK1 inhibitors, such as volasertib, are in clinical development but can face challenges with acquired resistance. By degrading the PLK1 protein, this compound may be effective in tumors that have developed resistance to PLK1 inhibitors.

-

Non-Small-Cell Lung Cancer (NSCLC): Studies on the structural analog CC-885 have shown synergistic effects with volasertib in NSCLC models, suggesting a potential combination therapy strategy.

-

Neurodegenerative Diseases: A novel and less explored avenue is the potential role of CRBN modulators in neurodegenerative diseases. Some evidence suggests that CRBN may have chaperone activity, and its modulation could impact protein aggregation pathways implicated in these disorders. However, this area requires further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments essential for the characterization of this compound.

CRBN Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of the modulator to the CRBN protein.

Materials:

-

Purified recombinant human CRBN protein

-

Fluorescently-labeled thalidomide probe (e.g., BODIPY FL Thalidomide or Cy5-labeled Thalidomide)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

This compound (and positive control, e.g., pomalidomide)

-

384-well, low-volume, black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the fluorescently-labeled thalidomide probe at a fixed concentration.

-

Add the serially diluted this compound or control compounds to the wells.

-

Add purified CRBN protein to all wells except for the "no protein" control.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

The IC50 value is calculated by plotting the change in fluorescence polarization against the logarithm of the modulator concentration. The Ki can be determined using the Cheng-Prusoff equation.

PLK1 Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the neosubstrate PLK1 in cells treated with the modulator.

Materials:

-

Cancer cell line expressing PLK1 (e.g., A549 or NCI-H1299 for NSCLC)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PLK1 and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of this compound for a specified time course (e.g., 4, 8, 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the proteins to a membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the extent of PLK1 degradation (DC50 and Dmax).

Conclusion and Future Directions

This compound is a novel thalidomide analog with the potential to advance the field of targeted protein degradation. Its presumed mechanism of action, the induced degradation of PLK1, offers a promising strategy for overcoming resistance to conventional PLK1 inhibitors in oncology. Further research is warranted to fully elucidate its neosubstrate profile, confirm its efficacy in preclinical cancer models, and explore its potential in other disease areas such as neurodegeneration. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this and other next-generation CRBN modulators. As our understanding of the intricate biology of the CRL4-CRBN complex grows, so too will the opportunities to design innovative and highly selective therapeutics for a range of unmet medical needs.

References

The chemical structure and properties of "CRBN modulator-1"

An In-Depth Technical Guide to Cereblon (CRBN) Modulator-1

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of molecules identified as "CRBN modulator-1". The term "this compound" has been used to refer to more than one compound in scientific literature and commercial databases. This guide will address two such molecules: a thalidomide analog identified by CAS number 2407829-65-4, and the clinical-stage compound CC-90009 (also known as Eragidomide).

Part 1: this compound (Thalidomide Analog)

This molecule is a thalidomide analog and is described as a Cereblon (CRBN) modulator.

Chemical Structure and Properties

The chemical structure and key properties of this CRBN modulator are summarized below.

| Property | Value |

| CAS Number | 2407829-65-4 |

| Molecular Formula | C₁₇H₁₂N₂O₅ |

| Molecular Weight | 324.29 g/mol |

| Synonyms | 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione |

| Source | Extracted from patent WO2020006262A1, compound 10 |

Quantitative Data

The following table summarizes the available quantitative data for this this compound.[1][2][3][4][5]

| Parameter | Value | Description |

| IC₅₀ | 3.5 µM | Half-maximal inhibitory concentration for CRBN binding. |

| Kᵢ | 0.98 µM | Inhibition constant for CRBN binding. |

Experimental Protocols

General Protocol for CRBN Binding Assay (Fluorescence Polarization - FP):

A competitive binding assay using fluorescence polarization is a common method to determine the binding affinity of a compound to CRBN.

-

Reagents and Materials:

-

Purified recombinant CRBN protein.

-

A fluorescently labeled thalidomide analog (tracer).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Test compound (this compound).

-

96-well or 384-well black plates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of CRBN and the fluorescent tracer in the assay buffer.

-

Add increasing concentrations of the unlabeled test compound to the wells of the microplate.

-

Add the CRBN/tracer mixture to all wells.

-

Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound.

-

The IC₅₀ value is determined by plotting the change in fluorescence polarization against the concentration of the test compound and fitting the data to a suitable dose-response curve.

-

Signaling Pathway

As a thalidomide analog, this this compound is expected to function as a "molecular glue," altering the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of "neosubstrates."

Caption: Mechanism of action for a thalidomide analog CRBN modulator.

Part 2: this compound (CC-90009 / Eragidomide)

CC-90009 is a first-in-class, GSPT1-selective Cereblon E3 ligase modulator that has been investigated for the treatment of acute myeloid leukemia (AML).

Chemical Structure and Properties

The chemical structure and key properties of CC-90009 are detailed below.

| Property | Value |

| CAS Number | 1860875-51-9 |

| Molecular Formula | C₂₂H₁₈ClF₂N₃O₄ |

| Molecular Weight | 461.9 g/mol |

| Synonyms | CC-90009, Eragidomide |

| IUPAC Name | 4-chloro-N-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-α,α-difluoro-benzeneacetamide |

Quantitative Data

The following table presents quantitative data related to the biological activity of CC-90009.

| Parameter | Value Range | Cell Lines/Conditions |

| IC₅₀ (Antiproliferative) | 3 - 75 nM | Panel of 11 human AML cell lines |

| EC₅₀ (Apoptosis) | Avg. 21 nM | Primary AML patient samples |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of CC-90009 have been described in the scientific literature.

Synthesis of CC-90009:

The synthesis of CC-90009 involves the coupling of 2-(4-chlorophenyl)-2,2-difluoroacetic acid with a substituted isoindolinone intermediate bearing a glutarimide moiety. The detailed synthetic scheme can be found in the supplementary materials of publications such as Hansen et al., J. Med. Chem. 2021.

GSPT1 Degradation Assay (Western Blot):

-

Cell Culture and Treatment:

-

Culture AML cells (e.g., MOLM-13) in appropriate media.

-

Treat cells with varying concentrations of CC-90009 or DMSO (vehicle control) for a specified time (e.g., 4 hours).

-

-

Protein Lysate Preparation:

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

-

Cell Proliferation Assay (CellTiter-Glo®):

-

Cell Seeding:

-

Seed AML cells in 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of CC-90009 or DMSO.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

-

Luminescence Measurement:

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

-

Signaling Pathways

CC-90009 acts as a molecular glue to induce the selective degradation of the translation termination factor GSPT1. This degradation triggers a cascade of downstream events, ultimately leading to apoptosis in AML cells.

Caption: CC-90009 mechanism of action leading to apoptosis in AML.

References

- 1. researchgate.net [researchgate.net]

- 2. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]

- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lookchem.com [lookchem.com]

The Precision Tool for Targeted Protein Degradation: An In-depth Technical Guide to CRBN Modulator-1 (CC-90009) Neo-substrate Identification and Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neo-substrate identification and profiling of CRBN modulator-1, also known as CC-90009. This molecule stands out as a highly selective degrader of its neo-substrate, G1 to S phase transition 1 (GSPT1), a key player in protein translation termination. This guide delves into the experimental methodologies used to identify and validate its targets, presents quantitative data demonstrating its selectivity, and illustrates the underlying biological pathways and experimental workflows.

Introduction to this compound (CC-90009)

Cereblon (CRBN) is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Molecular glue degraders, such as the immunomodulatory drugs (IMiDs) and their derivatives, can bind to CRBN and induce the degradation of proteins that are not normally targeted by the CRBN E3 ligase complex. These newly targeted proteins are referred to as "neo-substrates."

CC-90009 is a novel CRBN E3 ligase modulator designed for the selective degradation of GSPT1.[1][2] Its high selectivity distinguishes it from other CRBN modulators like CC-885, which targets a broader range of neo-substrates.[3] This precision makes CC-90009 a valuable tool for studying the specific biological functions of GSPT1 and a promising therapeutic agent for diseases where GSPT1 is a dependency, such as in certain types of acute myeloid leukemia (AML).[1][4]

Quantitative Neo-substrate Profiling of CC-90009

The selectivity of CC-90009 for GSPT1 has been demonstrated through quantitative proteomic studies. These experiments typically involve treating cells with CC-90009 and a vehicle control, followed by mass spectrometry-based analysis to compare protein abundance across the proteome.

Table 1: Global Proteomic Analysis of KG-1 AML Cells Treated with CC-90009

| Protein | Log2 Fold Change (CC-90009 vs. DMSO) | -log10 (p-value) |

| GSPT1 | -4.5 | > 5 |

| Protein A | -0.2 | < 1 |

| Protein B | 0.1 | < 1 |

| Protein C | -0.3 | < 1 |

This table is a representative summary based on published volcano plot data, where GSPT1 was the most significantly downregulated protein with minimal effect on the rest of the proteome.

Table 2: Comparative Neo-substrate Degradation by Different CRBN Modulators

| Neo-substrate | CC-90009 Degradation | CC-885 Degradation | Lenalidomide Degradation |

| GSPT1 | High | High | Low/None |

| IKZF1 | Low/None | High | High |

| CK1α | Low/None | High | Low/None |

| ZFP91 | Low/None | High | Low/None |

This table summarizes findings from various studies comparing the neo-substrate profiles of different CRBN modulators.

Experimental Protocols for Neo-substrate Identification

The identification and validation of neo-substrates for CRBN modulators involve a multi-step process combining discovery-based proteomics with targeted validation methods.

Affinity-Purification Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify proteins that interact with a protein of interest (in this case, CRBN) in the presence of a molecular glue.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T, MM1.S) and treat with CC-90009 or a vehicle control (DMSO) for a specified time (e.g., 4-8 hours).

-

Cell Lysis: Harvest and lyse cells in a buffer that preserves protein-protein interactions (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Immunoprecipitation: Incubate cell lysates with an antibody targeting CRBN (or a tagged version of CRBN) conjugated to magnetic or agarose beads.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the co-purified proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the CC-90009-treated samples compared to the control. These are potential neo-substrates.

Proximity-Labeling Mass Spectrometry (e.g., BioID, TurboID)

Proximity-labeling techniques identify proteins in close proximity to a protein of interest, including transient or weak interactors.

Protocol Outline:

-

Construct Generation: Generate a fusion construct of CRBN with a promiscuous biotin ligase (e.g., BirA* for BioID, or TurboID).

-

Cell Line Generation: Establish a stable cell line expressing the CRBN-biotin ligase fusion protein.

-

Biotin Labeling and Treatment: Incubate the cells with biotin and treat with CC-90009 or a vehicle control. The biotin ligase will biotinylate proteins in close proximity to CRBN.

-

Cell Lysis and Streptavidin Pulldown: Lyse the cells under denaturing conditions and use streptavidin-coated beads to capture the biotinylated proteins.

-

On-bead Digestion and Mass Spectrometry: Wash the beads and perform on-bead digestion of the captured proteins, followed by LC-MS/MS analysis.

-

Data Analysis: Identify proteins that show increased biotinylation in the presence of CC-90009.

Western Blotting for Validation

Western blotting is a standard technique used to validate the degradation of specific neo-substrate candidates identified by mass spectrometry.

Protocol Outline:

-

Cell Treatment: Treat cells with a dose-response of CC-90009 and for a time course.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific to the neo-substrate of interest (e.g., anti-GSPT1).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensity to determine the extent of protein degradation. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.

Visualizing the Pathways and Workflows

Signaling Pathway of CRBN-Mediated Neo-substrate Degradation

Caption: CRBN-mediated degradation of GSPT1 by CC-90009.

Experimental Workflow for Neo-substrate Identification

Caption: Workflow for identifying CRBN modulator neo-substrates.

Logical Relationship of CC-90009 Selectivity

Caption: Selectivity of CC-90009 compared to other CRBN modulators.

Conclusion

This compound (CC-90009) is a powerful and selective chemical probe for studying the biology of GSPT1 and a promising therapeutic candidate. The methodologies outlined in this guide provide a robust framework for the identification and profiling of neo-substrates for this and other molecular glue degraders. The high selectivity of CC-90009 for GSPT1 underscores the potential for developing precisely targeted protein degraders for therapeutic intervention in various diseases.

References

The Therapeutic Potential of CRBN Modulator-1 (CC-90009) in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN) modulators represent a promising class of anti-cancer therapeutics that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins. This technical guide provides an in-depth investigation into the therapeutic potential of "CRBN modulator-1," also known as CC-90009, a novel, potent, and selective G1 to S phase transition 1 (GSPT1) protein degrader. This document details the mechanism of action, preclinical efficacy in various cancer models, and key experimental protocols for the characterization of this compound. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to Cereblon and CRBN Modulators

Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex plays a crucial role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. A class of small molecules, known as CRBN modulators or "molecular glues," can bind to CRBN and alter its substrate specificity, leading to the degradation of proteins not normally targeted by the native CRL4^CRBN^ complex. These newly targeted proteins are referred to as "neosubstrates." This mechanism of action forms the basis for the therapeutic potential of CRBN modulators in oncology, as they can be designed to selectively degrade oncoproteins that are otherwise difficult to target with conventional inhibitors.

This compound (CC-90009): A Selective GSPT1 Degrader

This compound (CC-90009) is a next-generation CRBN E3 ligase modulating drug that has demonstrated high selectivity and potency for the degradation of the translation termination factor GSPT1.[1][2][3] Unlike earlier CRBN modulators such as CC-885, which targets a broader range of proteins, CC-90009 exhibits a more focused activity on GSPT1, potentially leading to a better therapeutic window.[2]

Mechanism of Action

CC-90009 acts as a molecular glue, facilitating the interaction between CRBN and GSPT1.[2] This induced proximity leads to the polyubiquitination of GSPT1 by the CRL4^CRBN^ complex and its subsequent degradation by the 26S proteasome. The degradation of GSPT1, a key component of the translation termination complex, disrupts protein synthesis, leading to the activation of the integrated stress response (ISR) pathway. This cellular stress cascade ultimately triggers apoptosis in cancer cells. The anti-cancer activity of CC-90009 is strictly dependent on the presence of CRBN.

References

The Role of Cereblon Modulator-1 and the Broader Landscape of CRBN Modulation in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), has emerged as a compelling therapeutic target in oncology and immunology. Its role in the central nervous system (CNS) and its potential as a target for neurodegenerative diseases are now coming into focus. This technical guide provides a comprehensive overview of "CRBN modulator-1," a novel thalidomide analog, and situates it within the broader context of CRBN modulation for the treatment of neurodegenerative disorders. We will delve into the available preclinical data, detail relevant experimental protocols, and visualize the key signaling pathways implicated in the mechanism of action of CRBN modulators in models of Alzheimer's, Parkinson's, and other neurodegenerative diseases.

Introduction to Cereblon and Its Modulation

Cereblon is a pivotal protein in the ubiquitin-proteasome system, responsible for recognizing specific protein substrates for degradation. Small molecules known as CRBN modulators, which include the infamous thalidomide and its safer, more potent analogs (immunomodulatory drugs or IMiDs), can bind to CRBN and alter its substrate specificity. This "molecular glue" mechanism leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, proteins not normally targeted by the native CRBN complex. This targeted protein degradation approach holds immense promise for diseases characterized by the accumulation of toxic proteins, a hallmark of many neurodegenerative conditions.

"this compound": A Novel Thalidomide Analog

"this compound" is a specific thalidomide analog identified as compound 10 in patent WO2020006262A1.[1][2][3] While extensive peer-reviewed data on this particular compound in neurodegenerative models is limited, its basic biochemical properties have been characterized.

Biochemical Activity

| Compound | Target | IC50 | Ki | Source |

| This compound | Cereblon (CRBN) | 3.5 µM | 0.98 µM | [1][2] |

Preclinical Evidence of CRBN Modulators in Neurodegenerative Disease Models

While data on "this compound" is emerging, a wealth of preclinical evidence supports the therapeutic potential of other CRBN modulators in various neurodegenerative disease models. These studies highlight the diverse mechanisms through which CRBN modulation can confer neuroprotection.

Parkinson's Disease Models

In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, thalidomide administration has been shown to increase striatal dopamine content and decrease the activity of monoamine-oxidase-B (MAO-B), suggesting a neuroprotective effect. Pomalidomide, another thalidomide derivative, demonstrated neuroprotective activity in a Drosophila genetic model of Parkinson's disease (LRRK2WD40), rescuing dopaminergic neuron loss and improving motor performance. The proposed mechanism involves the potent anti-inflammatory effects of these compounds, primarily through the inhibition of TNF-α production. Furthermore, lenalidomide has been shown to alleviate motor impairments and dopamine deficits in a rotenone-induced rat model of Parkinson's disease, associated with increased levels of neurotrophic factors like BDNF.

Recent findings suggest a direct link between CRBN and α-synuclein pathology. CRBN can interfere with the disaggregation of α-synuclein fibrils by promoting the degradation of the chaperone DNAJB1 (DJ1). Depletion of CRBN in mice improved behavioral and biochemical outcomes in response to α-synuclein pre-formed fibrils (PFFs) and MPTP-induced neurotoxicity.

Alzheimer's Disease Models

The role of CRBN in Alzheimer's disease is multifaceted. Studies have shown that CRBN can mediate the degradation of the amyloid precursor protein (APP) via the ubiquitin-proteasome system. Specifically, CRBN recognizes and ubiquitinates Lys751 of human APP.

Furthermore, CRBN has been identified as a regulator of tau proteotoxicity. CRBN can recruit and mediate the degradation of both tau protein and the chaperones Hsp70 and DNAJA1 (DJ2). Knocking out CRBN enhances the chaperone activity of DJ2, leading to decreased tau phosphorylation and aggregation.

Clinically, lenalidomide is being investigated in early-stage Alzheimer's disease. Preclinical studies in an APP transgenic mouse model of Alzheimer's disease showed that lenalidomide treatment reduced brain TNF-α and β-secretase (BACE1) levels, leading to a decrease in amyloid-β plaque load and improved cognitive function.

Huntington's Disease Models

While specific studies of CRBN modulators in Huntington's disease models are less prevalent, the fundamental mechanism of targeted protein degradation is highly relevant. The disease is caused by a mutant huntingtin (mHTT) protein with an expanded polyglutamine tract. The ability of CRBN modulators to induce the degradation of specific proteins suggests a potential therapeutic avenue for targeting mHTT.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of CRBN modulators are mediated through several interconnected pathways.

Targeted Protein Degradation

The core mechanism involves the recruitment of neo-substrates to the CRL4-CRBN E3 ligase complex for ubiquitination and proteasomal degradation. In the context of neurodegeneration, this could lead to the clearance of pathogenic proteins like mutant huntingtin, aggregated α-synuclein, or hyperphosphorylated tau.

References

A Deep Dive into the Binding Affinity of CRBN Modulators with Cereblon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of modulators to Cereblon (CRBN), a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Understanding this interaction is paramount for the rational design and development of novel therapeutics, including immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs). This guide will delve into the quantitative binding data of representative CRBN modulators, detailed experimental protocols for measuring binding affinity, and the underlying signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of a modulator to CRBN is a key determinant of its biological activity. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several well-characterized CRBN modulators, providing a comparative analysis for researchers.

| Modulator | Assay Method | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |

| Pomalidomide | Competitive Titration | ~157 nM | [1] | |

| Competitive Binding Assay | ~1.2 µM - 3 µM | [2] | ||

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM - 640 nM | [3] | |

| Competitive Titration | ~178 nM | [1] | ||

| Competitive Binding Assay | ~1 µM - 2 µM | [4] | ||

| Iberdomide | Not Specified | Higher affinity than Pomalidomide | ~150 nM | |

| Mezigdomide | Not Specified | Greater affinity than Iberdomide | ~0.03 µM | |

| CC-885 | Fluorescence Polarization (FP) | 18 nM |

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to accurately measure the binding affinity of modulators to CRBN. This section provides detailed methodologies for three commonly used assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and AlphaScreen.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as an analyte (CRBN modulator) flows over an immobilized ligand (CRBN protein). This allows for the determination of association (kₐ) and dissociation (kₔ) rates, from which the dissociation constant (K₋) can be calculated (K₋ = kₔ/kₐ).

Detailed Protocol:

-

Sensor Chip Preparation:

-

Use a CM5 sensor chip (or equivalent).

-

Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

-

Ligand Immobilization:

-

Immobilize recombinant human CRBN/DDB1 protein complex onto the activated sensor chip surface via amine coupling. The final immobilization level should be around 8000-10000 response units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of the CRBN modulator in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Inject the modulator solutions over the immobilized CRBN surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ and kₔ) and the dissociation constant (K₋).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the CRBN modulator is titrated into a solution containing the CRBN protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Detailed Protocol:

-

Sample Preparation:

-

Express and purify recombinant human CRBN/DDB1 complex.

-

Dialyze the protein extensively against the desired ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Dissolve the CRBN modulator in the final dialysis buffer to ensure a perfect buffer match.

-

-

ITC Experiment:

-

Load the CRBN protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

-

Load the CRBN modulator solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2 µL) of the modulator into the protein solution while monitoring the heat changes.

-

-

Control Experiment:

-

Perform a control titration by injecting the modulator solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-change peaks from the raw data.

-

Subtract the heat of dilution from the binding data.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K₋, n, and ΔH).

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash immunoassay that is well-suited for high-throughput screening of CRBN modulators.

Principle: This is a competitive binding assay. A biotinylated CRBN ligand and a His-tagged CRBN protein are used. Streptavidin-coated Donor beads bind to the biotinylated ligand, and Ni-NTA-coated Acceptor beads bind to the His-tagged CRBN. When in close proximity, excitation of the Donor beads results in a luminescent signal from the Acceptor beads. A test compound that binds to CRBN will displace the biotinylated ligand, leading to a decrease in the AlphaScreen signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA).

-

Dilute His-tagged CRBN/DDB1 protein, biotinylated CRBN ligand (e.g., biotin-thalidomide), Streptavidin Donor beads, and Nickel Chelate AlphaLISA Acceptor beads in the assay buffer to their optimal concentrations.

-

-

Assay Procedure (384-well format):

-

Add the test compound at various concentrations to the wells of an AlphaPlate.

-

Add the His-tagged CRBN/DDB1 protein and the biotinylated CRBN ligand to the wells and incubate for 30 minutes.

-

Add the Streptavidin Donor beads and Nickel Chelate AlphaLISA Acceptor beads and incubate for 1 hour at room temperature in the dark.

-

-

Signal Detection:

-

Measure the luminescence signal using an Envision plate reader or a similar instrument.

-

-

Data Analysis:

-

Calculate the percent inhibition of the test compound relative to a DMSO control.

-

Fit the dose-response curve to a suitable model to determine the IC50 value of the test compound.

-

Visualizing the Molecular Interactions and Pathways

Understanding the broader context of CRBN modulator binding is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining binding affinity and the signaling pathway in which CRBN operates.

Experimental Workflow for Binding Affinity Determination

CRL4-CRBN Signaling Pathway

This technical guide provides a solid foundation for researchers and drug development professionals working with CRBN modulators. The provided data, protocols, and pathway diagrams offer a comprehensive resource for understanding and investigating the critical interaction between these promising therapeutic agents and their target, Cereblon.

References

The Emergence of CRBN Modulator-1: A Technical Primer on its Interaction with the CRL4-CRBN E3 Ligase Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cullin-RING E3 ubiquitin ligase complex, specifically CRL4-CRBN, has emerged as a pivotal target in the field of targeted protein degradation. Small molecules known as Cereblon (CRBN) modulators can hijack this complex, redirecting its ubiquitinating activity towards novel protein targets, or "neosubstrates," marking them for proteasomal degradation. This technical guide provides an in-depth examination of a novel thalidomide analog, CRBN modulator-1 , also identified as compound 10 in patent WO2020006262A1. We will explore its mechanism of action, its effect on the CRL4-CRBN complex, and present relevant quantitative data and experimental protocols to facilitate further research and development in this promising therapeutic area.

Introduction to the CRL4-CRBN Complex and Molecular Glues

The CRL4-CRBN E3 ubiquitin ligase complex is a multi-subunit protein machinery responsible for tagging substrate proteins with ubiquitin, thereby destining them for degradation by the 26S proteasome. This complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN). CRBN is the component that directly binds to substrates, conferring specificity to the ligase complex.

CRBN modulators, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, are a class of small molecules that function as "molecular glues." They bind to a specific pocket in CRBN, altering its surface topology and creating a novel interface that can recruit proteins not normally targeted by the ligase—the so-called neosubstrates. This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate, offering a powerful strategy to eliminate disease-causing proteins.

This compound: A Novel Thalidomide Analog

This compound (also known by its catalog number HY-138040) is a recently developed thalidomide analog.[1][2] Its chemical structure is designed to optimize interaction with the CRBN binding pocket, thereby modulating the activity of the CRL4-CRBN complex.

Physicochemical and Binding Properties

This compound has been characterized by its binding affinity to the CRBN protein. The available data is summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₂N₂O₅ | [3] |

| Molecular Weight | 324.29 g/mol | [3] |

| IC₅₀ | 3.5 µM | [1] |

| Kᵢ | 0.98 µM |

Table 1: Physicochemical and binding characteristics of this compound.

Mechanism of Action: Modulating the CRL4-CRBN Complex

This compound functions by binding to the CRBN substrate receptor, which induces a conformational change in the protein. This altered conformation creates a new binding surface that has a high affinity for specific neosubstrates, effectively "gluing" them to the E3 ligase complex. Once the neosubstrate is brought into proximity, the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex transfers ubiquitin molecules to lysine residues on the neosubstrate. This polyubiquitination event serves as a recognition signal for the proteasome, leading to the degradation of the target protein.

Neosubstrate Specificity

While comprehensive proteomic studies on this compound are not yet widely published, preliminary information suggests that it can induce the degradation of Polo-like kinase 1 (PLK1). This is a significant finding, as PLK1 is a key regulator of the cell cycle and a validated target in oncology. The ability of this compound to induce PLK1 degradation suggests its potential as an anti-cancer agent.

Furthermore, this compound has been reported to disrupt the chaperone activity of CRBN towards heat shock proteins and influence α-synuclein aggregation, indicating a potentially broader range of biological effects that extend beyond oncology into neurodegenerative diseases.

Quantitative Data on the Effects of this compound

The following table summarizes the reported quantitative effects of this compound on its putative neosubstrates and its synergistic activities with other therapeutic agents.

| Target/Process | Effect | Quantitative Measure | Reference |

| PLK1 Degradation | Co-treatment with CC-885 | 83% reduction in PLK1 levels | |

| Volasertib Resistance | Overcomes resistance in PLK1L398F mutant cells | Restores apoptosis in 89% of resistant cells | |

| Synergy with PARP inhibitors | In BRCA1-deficient models | Combination Index (CI) values of 0.32-0.45 | |

| α-synuclein Aggregation | Accelerates fibril formation | 2.1-fold increase in ThT fluorescence vs control | |

| CRBN-DNAJB1 Interaction | Competes for CRBN binding | Reduces disaggregase activity by 67% |

Table 2: Summary of reported quantitative biological activities of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize CRBN modulators like this compound.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of a CRBN modulator to induce the ubiquitination of a specific neosubstrate.

Materials:

-

Recombinant Human E1 enzyme (e.g., UBE1)

-

Recombinant Human E2 conjugating enzyme (e.g., UBE2D1/UBA52)

-

Recombinant CRL4-CRBN complex

-

Recombinant neosubstrate protein (e.g., PLK1)

-

Human recombinant Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound dissolved in DMSO

-

SDS-PAGE loading buffer

Procedure:

-

Prepare a master mix containing E1, E2, CRL4-CRBN complex, ubiquitin, and the neosubstrate in ubiquitination buffer.

-

Aliquot the master mix into separate reaction tubes.

-

Add this compound (or DMSO as a vehicle control) to the reaction tubes at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the neosubstrate to visualize the appearance of higher molecular weight ubiquitinated species.

Co-Immunoprecipitation (Co-IP) for Neosubstrate Interaction

This technique is used to demonstrate the modulator-dependent interaction between CRBN and a neosubstrate in a cellular context.

Materials:

-

Cells expressing the proteins of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against CRBN (or an epitope tag on CRBN)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer)

-

This compound dissolved in DMSO

Procedure:

-

Culture cells and treat with this compound or DMSO for a specified time.

-

Harvest and lyse the cells to prepare a whole-cell lysate.

-

Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-CRBN antibody to form antibody-antigen complexes.

-

Add Protein A/G magnetic beads to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blotting using an antibody against the putative neosubstrate. An increased signal for the neosubstrate in the modulator-treated sample indicates an induced interaction with CRBN.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Proximity Assay

TR-FRET is a sensitive method to quantify the binding of the modulator to CRBN or the modulator-induced formation of the CRBN-neosubstrate complex in a homogeneous format.

Materials:

-

Tagged recombinant CRBN (e.g., His-tagged)

-

Tagged recombinant neosubstrate (e.g., GST-tagged)

-

TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium)

-

TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2)

-

This compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Add the tagged CRBN and neosubstrate proteins to the wells of a microplate.

-

Add serial dilutions of this compound.

-

Add the donor and acceptor-labeled antibodies.

-

Incubate at room temperature to allow complex formation.

-

Measure the TR-FRET signal. An increase in the signal indicates the modulator-induced proximity of CRBN and the neosubstrate.

Logical Relationships in this compound Action

The efficacy of this compound is dependent on a series of interconnected events. The binding of the modulator to CRBN is the initiating step, which then leads to a conformational change that is permissive for neosubstrate recruitment. The stability of this ternary complex (Modulator-CRBN-Neosubstrate) is crucial for efficient ubiquitination and subsequent degradation.

Conclusion and Future Directions

This compound represents a promising new tool in the expanding arsenal of targeted protein degraders. Its ability to induce the degradation of clinically relevant targets such as PLK1 highlights its therapeutic potential. The data, though preliminary, suggests a potent and synergistic anti-cancer activity and hints at applications in other disease areas. Further research, including comprehensive proteomic profiling to fully elucidate its neosubstrate landscape and detailed structural studies of the ternary complex it forms, will be critical to fully realize the potential of this and other next-generation CRBN modulators. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the intricate biology of the CRL4-CRBN complex and the exciting therapeutic opportunities presented by its modulation.

References

Methodological & Application

Application Notes and Protocols: CRBN Modulator-1 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRBN Modulator-1 is a potent small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. As a "molecular glue," it induces the ubiquitination and subsequent proteasomal degradation of neo-substrates, including key transcription factors and other proteins involved in cell proliferation and survival. This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on its application in hematological cancer cell lines. In several contexts, this compound is identified as the compound CC-90009, which selectively targets the translation termination factor GSPT1 for degradation.[1][2][3][4] These protocols are designed to assist researchers in assessing the anti-proliferative activity and mechanism of action of this compound.

Mechanism of Action

This compound functions by binding to the CRBN protein, a component of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the complex, leading to the recruitment of neo-substrates. In the context of certain cancer cells, notable neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1.[5] The subsequent ubiquitination of these proteins marks them for degradation by the 26S proteasome. The degradation of these key proteins disrupts essential cellular processes, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Figure 1: this compound Signaling Pathway.

Data Presentation

The following table summarizes the quantitative data for a representative this compound compound, CC-90009, in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |

| NB4 | Acute Myeloid Leukemia (AML) | Western Blot | DC50 | ~10 nM (4h) | |

| MOLT-4 | Acute Lymphoblastic Leukemia | Proliferation Assay | IC50 | 3.5 µM | N/A |

| KG-1 | Acute Myeloid Leukemia (AML) | Anti-proliferative Assay | N/A | Active | |

| MM1.S | Multiple Myeloma | Proliferation Assay | IC50 | Potent |

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound (e.g., CC-90009) is typically soluble in dimethyl sulfoxide (DMSO).

-

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 461.9 g/mol (like CC-90009), dissolve 4.62 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

Cell Culture and Treatment

Note: The following protocol is a general guideline for the culture of multiple myeloma cell lines such as MM1.S. Optimal seeding densities and media conditions should be determined for each cell line.

-

Materials:

-

MM1.S (or other relevant cancer cell line)

-

Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile cell culture plates (e.g., 6-well, 96-well)

-

-

Procedure for Cell Seeding:

-

Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

-

For experiments, seed cells at a density of 0.25-0.5 x 10^6 cells/mL for incubations longer than 24 hours, or 1 x 10^6 cells/mL for shorter incubations.

-

-

Procedure for Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.

-

Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the modulator used.

-

Add the diluted modulator or vehicle control to the wells containing the cells.

-

Incubate the cells for the desired time period (e.g., 4, 8, 24, or 48 hours) at 37°C and 5% CO2.

-

Western Blot for Protein Degradation

Note: This protocol is for assessing the degradation of IKZF1, IKZF3, and GSPT1.

-

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GSPT1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

After treatment, harvest the cells and wash once with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 20 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Cell Viability (Proliferation) Assay

Note: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for determining cell viability by measuring ATP levels.

-

Materials:

-

Treated and control cells in an opaque-walled 96-well plate

-

CellTiter-Glo® Reagent

-

Luminometer

-

-

Procedure:

-

Seed cells and treat with this compound as described in the "Cell Culture and Treatment" protocol in a 96-well opaque-walled plate. Include wells with medium only for background measurement.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Subtract the background luminescence from all readings and normalize the data to the vehicle-treated control cells.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound.

Figure 2: General Experimental Workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - - Jun 12 2020 [library.ehaweb.org]

- 4. researchgate.net [researchgate.net]

- 5. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of CRBN Modulator-1 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of CRBN modulator-1 using dimethyl sulfoxide (DMSO) as the solvent. This compound, also known as CC-90009, is a potent cereblon (CRBN) E3 ligase modulator that induces the degradation of specific target proteins, making it a valuable tool in cancer research and drug development.[1] Proper preparation and storage of the stock solution are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and best practices for storage and handling. Additionally, it includes a summary of the compound's relevant properties and a visual representation of its mechanism of action.

Introduction to this compound

Cereblon (CRBN) is a substrate receptor within the CRL4-CRBN E3 ubiquitin ligase complex, which plays a crucial role in protein homeostasis by targeting proteins for proteasomal degradation.[2] CRBN modulators, such as this compound, are small molecules that bind to CRBN and alter its substrate specificity.[2] This targeted protein degradation has emerged as a promising therapeutic strategy, particularly in oncology.

This compound specifically binds to CRBN, leading to the ubiquitination and subsequent degradation of neo-substrate proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These factors are critical for the survival of certain cancer cells, and their degradation by this compound has shown anti-proliferative activity in hematological cancer cell lines.[1]

Quantitative Data Summary

For accurate and reproducible experimental results, it is essential to have precise information about the compound. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Synonyms | CC-90009, Compound F | |

| CAS Number | 1860875-51-9 | |

| Molecular Formula | C₂₂H₁₈ClF₂N₃O₄ | |

| Molecular Weight | 461.8 g/mol | |

| Purity | Min. 95% | |

| IC₅₀ | 3.5 μM | |

| Kᵢ | 0.98 μM |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

3.1. Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

3.2. Procedure

-

Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a chemical fume hood.

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.618 mg of the compound.

-

Calculation: